tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDMSGJMWVMEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679979 | |
| Record name | tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181269-70-5 | |
| Record name | 1,1-Dimethylethyl 4-hydroxy-3-methyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181269-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as an intermediate in synthesizing various pharmaceuticals and its effects on neurological disorders. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C11H21NO3. Its structure features a tert-butyl group attached to a piperidine ring, which is crucial for its biological activity. The presence of the hydroxyl group enhances its reactivity and interaction with biological targets.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate enzyme activity, leading to alterations in cellular processes. Specifically, it may influence pathways related to neuroprotection and anti-inflammatory responses.
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity. In vitro studies demonstrated that the compound could inhibit Aβ aggregation and reduce neuronal cell death by modulating inflammatory responses in astrocytes .
Table 1: Neuroprotective Effects Against Aβ Toxicity
| Study | IC50 (nM) | Mechanism |
|---|---|---|
| Inhibition of β-secretase | 15.4 | Reduces Aβ aggregation |
| Cytokine modulation | N/A | Decreases TNF-α production |
2. Antitumor Activity
The compound has also been investigated for its potential antitumor effects. It has shown promise as an inhibitor of Class I PI3-kinase enzymes, which are implicated in various cancers. By inhibiting these enzymes, the compound may help prevent tumor cell proliferation and invasion .
Table 2: Antitumor Activity
| Target Enzyme | Effect | Reference |
|---|---|---|
| Class I PI3-Kinase | Inhibition of tumor growth | |
| Akt signaling pathway | Modulation leading to reduced cell survival |
Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:
- Study on Jak3 Inhibition : A derivative was synthesized that demonstrated significant inhibition of Jak3, a protein tyrosine kinase involved in signaling pathways critical for cell proliferation and survival .
- Benzoylpiperidine Fragment : Research highlighted the importance of the benzoylpiperidine fragment, showcasing its role in developing potent inhibitors with antiproliferative activity against various cancer cell lines .
Comparison with Similar Compounds
Functional Group Variations
Key analogs and their structural differences are summarized below:
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate in laboratory settings?
- Methodological Answer :
- Use full chemical protective suits and P95/P1 respirators for minor exposures; upgrade to OV/AG/P99 respirators for higher-risk scenarios .
- Store in dry, ventilated areas away from heat/ignition sources, using airtight containers to prevent moisture ingress .
- In case of skin contact, rinse immediately with water for 15 minutes and consult medical professionals .
Q. How can synthesis of this compound be optimized for higher yield?
- Methodological Answer :
- Employ multi-step synthesis with thiocyanate intermediates and tert-butyl carbamate, optimizing solvent polarity (e.g., DMF or THF) and catalytic conditions (e.g., Pd/C for hydrogenation) .
- Monitor reaction progress via TLC/HPLC to isolate intermediates and reduce side-product formation .
Q. What analytical techniques validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Use 1H/13C NMR to confirm regiochemistry of the piperidine ring and hydroxyl/methyl groups.
- High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy.
- For crystalline samples, X-ray diffraction with SHELX software refines structural parameters and detects crystallographic anomalies .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural elucidation?
- Methodological Answer :
- Apply SHELXL refinement to adjust thermal parameters and occupancy factors, especially for disordered tert-butyl groups .
- Cross-validate with DFT computational models to predict bond angles/lengths and compare with experimental data .
Q. What strategies assess the compound’s reactivity under varying pH conditions?
- Methodological Answer :
- Conduct kinetic studies in buffered solutions (pH 3–11) to monitor hydrolysis of the tert-butyl carbamate group via UV-Vis spectroscopy .
- Use LC-MS to identify degradation products, such as free piperidine derivatives, under acidic/basic conditions .
Q. How can computational tools predict the environmental fate of this compound?
- Methodological Answer :
- Input physicochemical properties (e.g., logP, water solubility) into EPI Suite or ECOSAR to estimate biodegradation half-life and aquatic toxicity .
- Simulate soil mobility using QSAR models based on molecular polar surface area and hydrogen-bonding capacity .
Contradictions and Data Gaps
Q. How should researchers address limited toxicity data for this compound?
- Methodological Answer :
- Perform Ames tests (OECD 471) to screen for mutagenicity and acute toxicity assays (OECD 423) in rodent models .
- Use in silico toxicity prediction tools (e.g., ProTox-II) to prioritize experimental endpoints .
Q. What experimental approaches resolve stability inconsistencies in long-term storage studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
